2-Bromobutyryl chloride

Organic synthesis Friedel-Crafts acylation Reaction temperature control

2-Bromobutyryl chloride (CAS 22118-12-3), also identified as 2-bromobutanoyl chloride or α-bromobutyryl chloride, is a bifunctional acyl halide with molecular formula C4H6BrClO and molecular weight 185.45 g/mol. The compound contains both an acyl chloride moiety and a secondary α-bromo substituent on the butanoyl chain, classifying it as an α-bromo acyl chloride.

Molecular Formula C4H6BrClO
Molecular Weight 185.45 g/mol
CAS No. 22118-12-3
Cat. No. B1265789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutyryl chloride
CAS22118-12-3
Molecular FormulaC4H6BrClO
Molecular Weight185.45 g/mol
Structural Identifiers
SMILESCCC(C(=O)Cl)Br
InChIInChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
InChIKeyDROZQELYZZXYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobutyryl Chloride CAS 22118-12-3 Procurement Guide: α-Bromo Acyl Chloride Intermediate Specifications and Comparative Performance Data


2-Bromobutyryl chloride (CAS 22118-12-3), also identified as 2-bromobutanoyl chloride or α-bromobutyryl chloride, is a bifunctional acyl halide with molecular formula C4H6BrClO and molecular weight 185.45 g/mol. The compound contains both an acyl chloride moiety and a secondary α-bromo substituent on the butanoyl chain, classifying it as an α-bromo acyl chloride [1]. Commercial specifications consistently report a purity of >98.0% by GC and argentometric titration, with the material appearing as a colorless to light yellow clear liquid at 20°C . Physical characterization data indicate a boiling point of 65°C at 40 mmHg, density of 1.56 g/mL, refractive index of 1.48, and flash point of 49°C . The compound is moisture-sensitive and requires storage under inert gas at room temperature, preferably below 15°C in a cool, dark environment [2].

Why 2-Bromobutyryl Chloride Cannot Be Directly Substituted with Butyryl Chloride or 2-Chlorobutyryl Chloride: Key Differentiators for Scientific Procurement


Substitution of 2-bromobutyryl chloride with generic acyl chlorides such as butyryl chloride or the corresponding 2-chloro analog is not chemically equivalent due to fundamental differences in leaving group capability, steric environment, and the synthetic utility conferred by the α-bromo substituent. The α-bromo group provides a reactive site for subsequent nucleophilic displacement or radical initiation that is absent in non-halogenated or α-chloro congeners [1][2]. In pharmaceutical intermediate synthesis, such as the preparation of etidocaine, the α-bromo substituent serves as a critical functional handle for downstream alkylation reactions with amines, a transformation that would be inaccessible using butyryl chloride alone [3]. Additionally, the combination of acyl chloride and α-bromo functionalities enables dual reactivity pathways—acyl substitution and halide displacement—under distinct conditions, which directly influences reaction outcomes and product selectivity as demonstrated in temperature-dependent transformations with 8-hydroxyquinolone [4].

2-Bromobutyryl Chloride Quantitative Differentiation Evidence: Reactivity, Selectivity, and Physicochemical Benchmarks vs. Analogs


Temperature-Dependent Divergent Reactivity: O-Acylation vs. C-Acylation with 8-Hydroxyquinolone

In a direct experimental study examining the reaction of 2-bromobutyryl chloride with 8-hydroxyquinolone under anhydrous AlCl₃ catalysis, the reaction outcome diverged sharply based on temperature. At -10 to 40°C, the reaction proceeded via O-acylation exclusively to yield the esterification product 8-(2-bromobutyryloxy)quinolone as the major product, along with trace amounts of the chlorine-displaced ester 8-(2-chlorobutyryloxy)quinolone. In contrast, at 70°C, the reaction shifted to Friedel-Crafts C-acylation accompanied by HX elimination, generating a mixture dominated by 5-(2-butenoyl)-8-hydroxyquinolone and 7-(2-butenoyl)-8-hydroxyquinolone. This temperature-dependent pathway bifurcation is not observed with simple acyl chlorides lacking the α-bromo substituent [1].

Organic synthesis Friedel-Crafts acylation Reaction temperature control

Regioselectivity and Reaction Rate Profile: Comparative Analysis of α-Bromo Acyl Chloride Structural Effects on Cellulose Functionalization

A comparative study of acylating agents in ionic liquid for homogeneous cellulose functionalization evaluated three structurally distinct reagents: chloroacetyl chloride (CAC, linear small acyl chloride), 2-bromoisobutyryl bromide (BrBiB, bulky α-bromo acyl bromide), and 2-chloro-2-phenylacetyl chloride (CPAC, aryl-substituted acyl chloride). The BrBiB compound—which shares the same α-bromo acyl halide structural motif as 2-bromobutyryl chloride—demonstrated significantly slower reaction kinetics compared to CAC but achieved enhanced C6-OH regioselectivity. Specifically, the reaction rate of CAC was reported as 'much faster' than BrBiB, while BrBiB showed higher C6-OH selectivity relative to secondary hydroxyl positions. Importantly, BrBiB was also less reactive than CPAC despite exhibiting identical regioselectivity for the three hydroxyl groups [1][2].

Polysaccharide modification Biomaterials engineering ATRP initiator preparation

Physicochemical Parameter Differentiation: Boiling Point, Density, and Flash Point vs. Closest Non-Brominated Analog

2-Bromobutyryl chloride exhibits significantly altered physical properties compared to its non-brominated analog butyryl chloride. The introduction of the α-bromo substituent increases molecular weight (185.45 vs. 106.55 g/mol for butyryl chloride), density (1.56 g/mL at 20°C vs. 1.03 g/mL for butyryl chloride), and boiling point (65°C at 40 mmHg, corresponding to approximately 151°C at 760 mmHg). Commercial specifications for 2-bromobutyryl chloride from multiple reputable suppliers consistently report purity >98.0% by GC and argentometric titration, with the material supplied as a colorless to light yellow clear liquid requiring moisture-sensitive storage under inert gas .

Procurement specifications Physical property comparison Handling and storage

Dual-Functional Reactivity in ATRP Initiator Synthesis: Acylation Followed by Halogen Retention for Polymerization Initiation

2-Bromobutyryl chloride functions as a bifunctional reagent in atom transfer radical polymerization (ATRP) initiator synthesis. The acyl chloride moiety reacts with hydroxyl-containing substrates to form ester linkages, while the α-bromo substituent is retained in the product to serve as the initiating site for subsequent controlled radical polymerization. This dual functionality has been explicitly demonstrated in the synthesis of the hexafunctional discotic initiator 2,3,6,7,11,12-hexakis(2-bromobutyryloxy)triphenylene (HBTP), prepared via esterification of 2,3,6,7,11,12-hexahydroxytriphenylene with 2-bromobutyryl chloride. The resulting HBTP initiator was successfully employed in ATRP of styrene, methyl acrylate, and n-butyl acrylate using CuBr/2,2′-bipyridyl catalytic system [1]. This contrasts with non-halogenated acyl chlorides, which lack the retained initiating moiety required for ATRP applications.

Controlled radical polymerization ATRP initiators Star polymer synthesis

Pharmaceutical Intermediate Utility: Direct Comparison with Alternative α-Haloacyl Chlorides in Local Anesthetic Synthesis

2-Bromobutyryl chloride serves as the specific and documented acylating agent in the synthesis of etidocaine (Duranest), a long-acting amide-type local anesthetic. The synthetic route proceeds via amide formation between 2,6-xylidine and 2-bromobutyryl chloride to yield 2-bromo-N-(2,6-dimethylphenyl)butanamide, followed by alkylation with N-ethylpropylamine to afford the final etidocaine product [1][2]. The patent literature explicitly identifies 2-bromobutyryl chloride as the required α-haloacyl chloride for this synthetic sequence, prepared from 2-bromobutyric acid and thionyl chloride [3]. Substitution with 2-chlorobutyryl chloride or the more sterically hindered 2-bromoisobutyryl chloride would alter both the acylation kinetics and the subsequent alkylation efficiency due to differences in leaving group reactivity and steric accessibility of the α-carbon.

Pharmaceutical intermediates Local anesthetics Amide synthesis

2-Bromobutyryl Chloride: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of ATRP Macroinitiators and Star Polymer Architectures

2-Bromobutyryl chloride is specifically utilized for the one-step installation of α-bromoester initiating moieties onto hydroxyl-containing substrates. The acyl chloride reacts with alcohols to form ester linkages while the α-bromo group remains intact for subsequent atom transfer radical polymerization (ATRP) initiation. This bifunctional reactivity has been demonstrated in the preparation of hexafunctional discotic initiators where 2,3,6,7,11,12-hexahydroxytriphenylene is esterified with 2-bromobutyryl chloride to yield HBTP, which subsequently initiates ATRP of styrene, methyl acrylate, and n-butyl acrylate using CuBr/2,2′-bipyridyl catalysis [1].

Controlled Regioselective Acylation of Polysaccharides in Ionic Liquid Media

Based on class-level evidence from structurally analogous α-bromo acyl halides, 2-bromobutyryl chloride is expected to exhibit slower reaction kinetics but enhanced primary hydroxyl (C6-OH) regioselectivity compared to linear acyl chlorides such as chloroacetyl chloride (CAC) in cellulose functionalization applications. This property profile is advantageous for researchers requiring controlled, site-selective modification of cellulosic materials where complete substitution or uncontrolled regiochemistry would compromise downstream material performance [2][3].

Pharmaceutical Intermediate for Amide-Type Local Anesthetic Synthesis

2-Bromobutyryl chloride serves as a documented key intermediate in the preparation of etidocaine, a long-acting amide-type local anesthetic. The compound is reacted with 2,6-xylidine to form the corresponding 2-bromo-N-(2,6-dimethylphenyl)butanamide, which is subsequently alkylated with N-ethylpropylamine to afford the final active pharmaceutical ingredient. This established synthetic route is explicitly described in U.S. Patent 3,812,147, providing a validated pathway for researchers developing related xylidide-based pharmaceutical candidates or studying local anesthetic structure-activity relationships [4][5].

Temperature-Dependent Divergent Synthesis for Heterocyclic Functionalization

As demonstrated in the reaction of 2-bromobutyryl chloride with 8-hydroxyquinolone under AlCl₃ catalysis, this compound enables temperature-controlled access to two distinct product classes from the same starting material pair. At low temperature (-10 to 40°C), O-acylation yields ester derivatives; at elevated temperature (70°C), C-acylation accompanied by elimination produces enone-functionalized heterocyclic mixtures. This reactivity profile offers synthetic chemists a tunable platform for divergent heterocyclic functionalization strategies where the presence of the α-bromo group critically influences the reaction pathway outcome [6].

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